2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Catalog No.
S13578150
CAS No.
1019767-69-1
M.F
C6H5NO3
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

CAS Number

1019767-69-1

Product Name

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ol

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2

InChI Key

SURZKXVRJOQCMW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)O

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound characterized by a fused dioxole and pyridine ring system. Its molecular formula is C6H5NO3C_6H_5NO_3 with a molecular weight of approximately 139.11 g/mol. The compound features a hydroxyl group at the 6-position of the pyridine ring, contributing to its unique chemical reactivity and biological properties. The structural configuration of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol imparts distinct characteristics that are of interest in medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide under acidic conditions, potentially yielding hydroxylated derivatives.
  • Reduction: Reduction can be performed using sodium borohydride in methanol, converting ketones or aldehydes into alcohols.
  • Substitution: Nucleophilic substitution reactions may occur at the pyridine ring, allowing for the introduction of various functional groups.

These reactions allow for the modification of the compound's structure, leading to derivatives with potentially enhanced biological activities or different chemical properties .

The biological activity of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol has been explored in various studies. Notably, it has shown potential anticonvulsant properties through its interaction with the GABA_A receptor, which plays a critical role in modulating neuronal excitability. Additionally, preliminary research suggests that it may possess antimicrobial and anticancer activities . These findings indicate that this compound could serve as a valuable lead in drug development for neurological disorders and other therapeutic areas.

The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

  • Cyclization Reaction: The reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures (around 100°C) leads to the formation of the desired compound.
  • Optimization: Laboratory-scale methods can be scaled up for industrial production by optimizing reaction conditions and purification processes .

Despite its promising applications, detailed industrial production methods remain underexplored in the literature.

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: Investigated for its biological activities, particularly in neurology and oncology.
  • Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties .

Studies on the interaction of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol with biological targets have highlighted its mechanism of action involving modulation of neurotransmission through GABA_A receptor binding. This interaction is crucial for understanding its potential therapeutic effects in treating neurological disorders .

Several compounds share structural similarities with 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amineSimilar structure with an amine group instead of a hydroxyl groupPotentially different biological activity due to amine presence
2H-[1,3]Dioxolo[4,5-b]pyridin-5-amineSlight structural variations; amine group located at position 5Variations in reactivity and biological properties
[1,3]Dioxolo[4,5-b]pyridineA simpler analog without hydroxyl or amine groupsUsed as an intermediate in organic synthesis

The uniqueness of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol lies in its specific hydroxyl substitution at the 6-position of the pyridine ring. This configuration not only influences its chemical reactivity but also enhances its potential interactions with biological targets compared to similar compounds .

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

139.026943022 g/mol

Monoisotopic Mass

139.026943022 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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